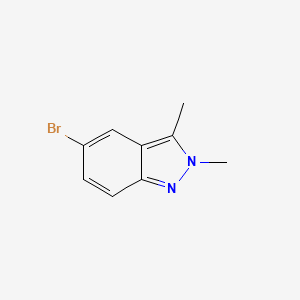
5-Bromo-2,3-dimethyl-2H-indazole
Vue d'ensemble
Description
The compound "5-Bromo-2,3-dimethyl-2H-indazole" is not directly discussed in the provided papers. However, the papers do discuss various brominated heterocycles and indazole derivatives, which are relevant to the understanding of brominated indazoles. For instance, the bromination of indazole and the synthesis of bromoindazole derivatives are topics of interest in the context of developing new pharmaceuticals and materials with potential biological activity .
Synthesis Analysis
The synthesis of brominated indazoles, such as the one mentioned, typically involves the bromination of indazole under controlled conditions. Paper discusses the kinetics and mechanism of bromination of indazole, providing insights into the reactivity of different positions on the indazole ring. The paper suggests that the bromination at the 5-position of indazole is particularly significant, which could be relevant for the synthesis of "5-Bromo-2,3-dimethyl-2H-indazole."
Molecular Structure Analysis
The molecular structure of brominated indazoles can be elucidated using spectroscopic methods and X-ray crystallography. Paper describes the crystal structure of a closely related compound, "5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide," which provides valuable information on the bonding patterns and molecular geometry that could be expected for "5-Bromo-2,3-dimethyl-2H-indazole."
Chemical Reactions Analysis
The reactivity of brominated indazoles in chemical reactions is an area of interest due to their potential applications. For example, paper discusses the use of an azoisoxazole reagent for selective esterification, which could be relevant for further functionalization of "5-Bromo-2,3-dimethyl-2H-indazole." The paper also explores the reactivity of a brominated furanyl triazole derivative, which, while not the same, provides context for the types of reactions brominated heterocycles might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indazoles, such as solubility, melting point, and stability, are crucial for their practical applications. While the papers provided do not directly discuss these properties for "5-Bromo-2,3-dimethyl-2H-indazole," they do provide data on related compounds. For instance, paper discusses the synthesis and antibacterial activity of brominated triazole derivatives, which could suggest similar properties for the compound of interest.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
IKK2 Inhibition : 5-Bromo-2,3-dimethyl-2H-indazole is a key intermediate in the synthesis of potent IKK2 inhibitors. Efficient chemical approaches to trisubstituted 1H-indazoles, utilizing 5-bromo-2,3-dimethyl-2H-indazole, offer scalable preparation for compounds with potential therapeutic benefits (Lin et al., 2008).
Functionalization for Receptor Ligands : The compound's reactivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions facilitates the creation of a range of functionalized indoles and indazoles. These derivatives are potential ligands for 5-HT receptors, highlighting the compound's relevance in neurochemistry and psychopharmacology (Witulski et al., 2005).
Chemical Synthesis and Characterization
Regioselective Protection and Amine Coupling : 5-Bromo-2,3-dimethyl-2H-indazole undergoes regioselective protection and participates in Buchwald reactions with various amines. This process generates novel indazole derivatives, showcasing the compound's versatility in organic synthesis (Slade et al., 2009).
N-Heterocyclic Carbene Formation : The compound plays a role in the synthesis of N-heterocyclic carbenes through decarboxylation processes. These carbenes are significant in various chemical reactions, including coupling and isomerization processes (Schmidt et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-2,3-dimethylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-8-5-7(10)3-4-9(8)11-12(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVKOVKNBREERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467624 | |
| Record name | 5-Bromo-2,3-dimethyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dimethyl-2H-indazole | |
CAS RN |
878064-16-5 | |
| Record name | 5-Bromo-2,3-dimethyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2,3-dimethyl-2H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


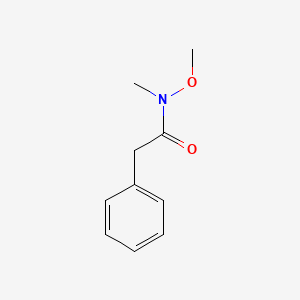
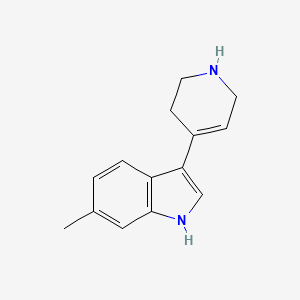
![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)

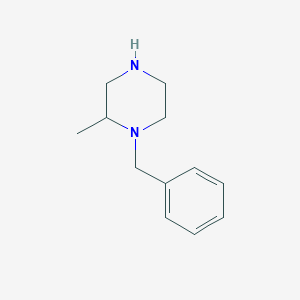
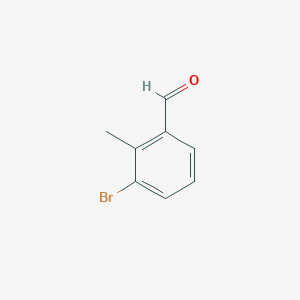


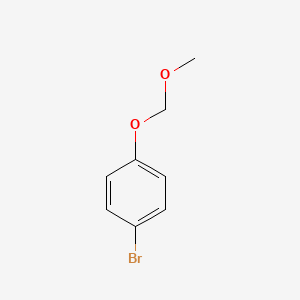
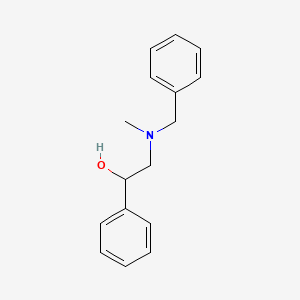
![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)

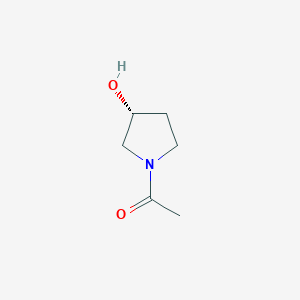
![Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1279422.png)